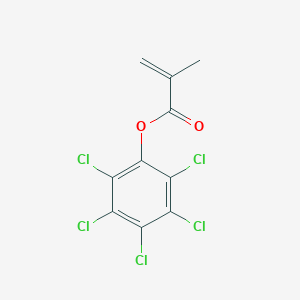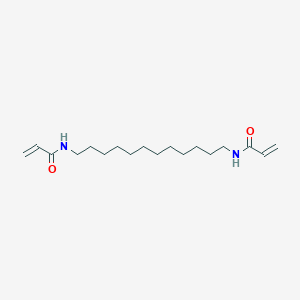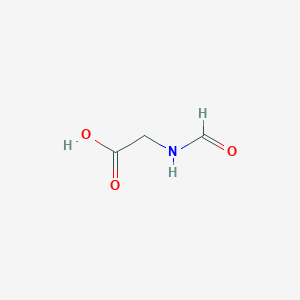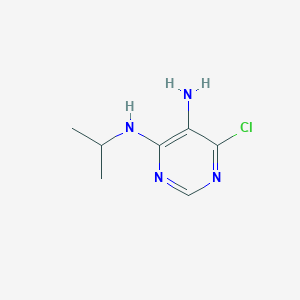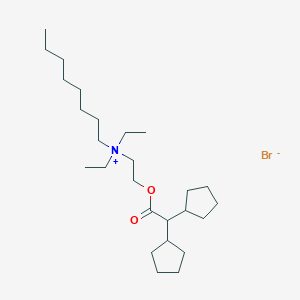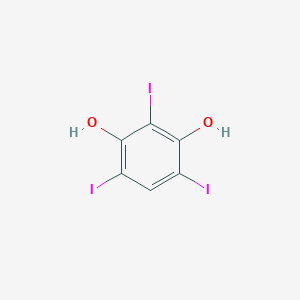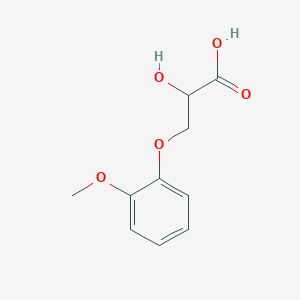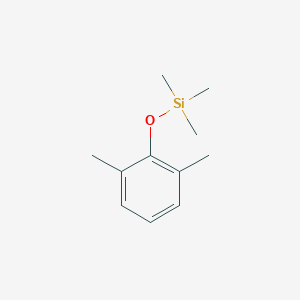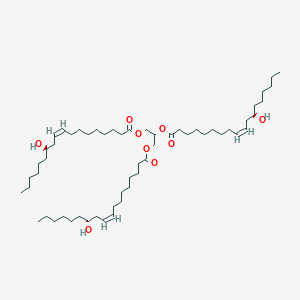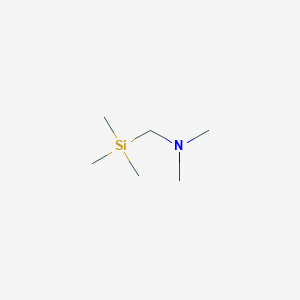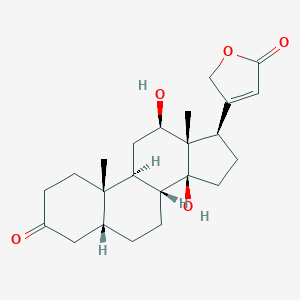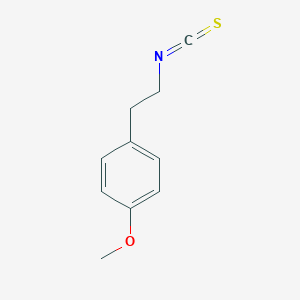
1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Übersicht
Beschreibung
The compound "1-(2-Isothiocyanatoethyl)-4-methoxybenzene" is a chemical that appears to be related to various research areas, including the formation of carbonyl ylides, ligand-pair formation, and the study of methoxybenzenes. Although none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant for understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the formation of carbonyl ylides can be achieved through the 1,3-dipolar cycloaddition of 1-methoxy-2-benzopyrylium-4-olate with isothiocyanates, as described in the study of the reactions of this ylide with various aryl isothiocyanates . This suggests that similar methods could potentially be applied to synthesize the compound by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of a 2:1-adduct formed with phenyl isothiocyanate was elucidated, revealing a monoclinic crystal system with specific unit-cell dimensions . Similarly, the structure of a pseudo-complex formed between triphenyltin isothiocyanate and 1-(salicylideneimino)-2-methoxybenzene was reported, showing a monoclinic space group and details of the crystal packing . These findings provide a basis for predicting the molecular structure of "1-(2-Isothiocyanatoethyl)-4-methoxybenzene" by analogy.
Chemical Reactions Analysis
The chemical reactions involving methoxybenzenes and isothiocyanates are diverse. The formation of pseudo-complexes and the behavior of these compounds in various chemical environments have been studied . The reactivity of isothiocyanates with carbonyl ylides indicates that "1-(2-Isothiocyanatoethyl)-4-methoxybenzene" may also undergo cycloaddition reactions, potentially leading to a variety of adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzenes have been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . These studies provide insights into the conformation and electronic properties of the methoxy groups, which are relevant for understanding the behavior of "1-(2-Isothiocyanatoethyl)-4-methoxybenzene" . Additionally, the photoluminescent properties of related compounds have been explored, indicating that the compound may also exhibit interesting optical properties .
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field: Cancer Research .
- Summary of the Application: Isothiocyanates are important natural compounds found in cruciferous vegetables such as watercress and broccoli, and they have shown cancer prevention effects . They can induce apoptosis of cancer cells .
- Methods of Application or Experimental Procedures: In the study, acetyl chloride-mediated synthesis of phenethyl isothiocyanate (PEITC) derivatives was used. This method proved to be convenient and provided the expected products at good to excellent yields .
- Results or Outcomes: Biological evaluation and structure-activity relationship analysis found that a novel compound showed the best anticancer activity against human cancer cell line Panc1 and HGC27 compared with PEITC . This compound induced more apoptosis in pancreatic cancer cells but less toxicity in non-cancer cells . It substantially increased intracellular reactive oxygen species (ROS) and depleted glutathione (GSH), leading to an oxidative stress to kill cancer cells .
Eigenschaften
IUPAC Name |
1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-10-4-2-9(3-5-10)6-7-11-8-13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZVGEJTLPEYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368441 | |
| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isothiocyanatoethyl)-4-methoxybenzene | |
CAS RN |
17427-37-1 | |
| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



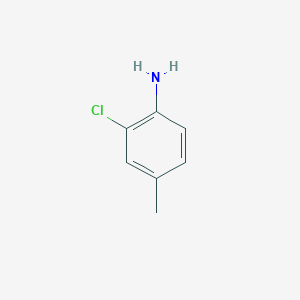
![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)
